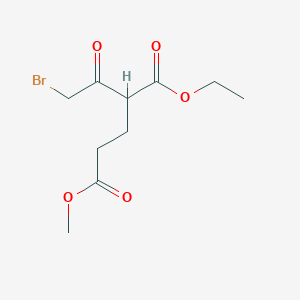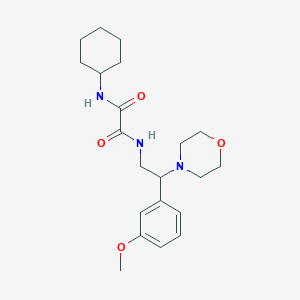![molecular formula C12H13Cl4N3 B2971490 3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride CAS No. 2418666-73-4](/img/structure/B2971490.png)
3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Multicomponent Reaction Efficiency
The Groebke–Blackburn–Bienaymé multicomponent reaction, a method for synthesizing 3-Aminoimidazo[1,2-a]pyrazines, highlights the efficiency of producing compounds with a similar structure to 3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine; dihydrochloride. This process is notable for its high yield and purity, indicating potential for scalable production of related compounds for research applications (Baenziger, Durantie, & Mathes, 2017).
Anticancer Activity
Research on structurally related compounds, such as 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, has demonstrated promising anticancer activities. These studies reveal significant inhibition against human lung adenocarcinoma cell line A549 and gastric cancer cell line MKN45, suggesting that compounds with the core imidazo[1,5-a]pyrazine scaffold may possess valuable anticancer properties (Liu, Zhao, & Lu, 2020).
Antibacterial Activities
Derivatives of similar compounds have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. This research underscores the potential of using the imidazo[1,5-a]pyrazine scaffold as a basis for developing new antibacterial agents, with specific derivatives showing notable efficacy (Bildirici, Şener, & Tozlu, 2007).
Structural Analysis and Synthesis
The synthesis and structural elucidation of related compounds, including X-ray crystallography, provide insight into the molecular configurations conducive to biological activity. These studies are crucial for understanding how variations in the chemical structure affect the properties and potential applications of these compounds in scientific research (Naveen et al., 2018).
Hybrid Molecule Development
Research has also focused on developing hybrid molecules integrating the imidazo[1,5-a]pyrazine structure with other biologically active motifs, such as benzimidazole. These efforts aim to enhance the therapeutic potential and specificity of these compounds, showcasing the versatility of the imidazo[1,5-a]pyrazine scaffold in medicinal chemistry (Sivaramakarthikeyan, Iniyaval, Saravanan, Lim, Mai, & Ramalingan, 2020).
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3.2ClH/c13-10-2-1-8(5-11(10)14)12-16-7-9-6-15-3-4-17(9)12;;/h1-2,5,7,15H,3-4,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWOOGUFIOBVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C3=CC(=C(C=C3)Cl)Cl)CN1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2971408.png)




![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2971421.png)

![3-Cyclopropylidene-8-(4-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2971423.png)

![2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2971425.png)

![(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(thiophen-2-yl)methanone](/img/structure/B2971427.png)

